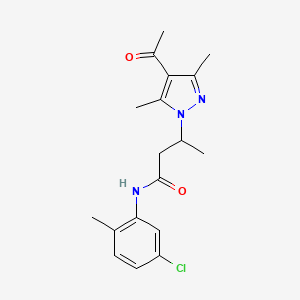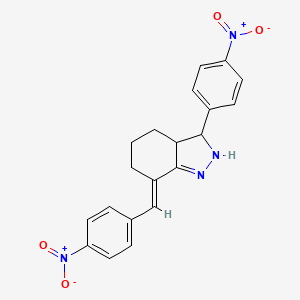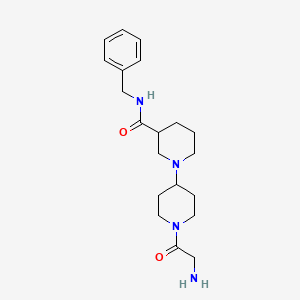
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has shown potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide involves the inhibition of HDAC6, which is responsible for the deacetylation of proteins involved in various cellular processes, including cell cycle regulation, apoptosis, and protein degradation. By inhibiting HDAC6, this compound increases the acetylation of these proteins, leading to their activation or degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes and proteins affected by HDAC6 inhibition. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the growth and metastasis of tumors. In neurodegenerative disorders, this compound has been shown to improve motor function and reduce the accumulation of toxic proteins.
実験室実験の利点と制限
The advantages of using 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide in lab experiments include its specificity for HDAC6, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential for the treatment of various diseases. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
For research on 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide include further preclinical and clinical studies to determine its efficacy and safety for the treatment of various diseases. Additionally, research is needed to determine the optimal dosage and administration of this compound, as well as its potential for combination therapy with other agents. Finally, further studies are needed to elucidate the specific cellular processes and proteins affected by HDAC6 inhibition and the potential for off-target effects of this compound.
合成法
The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide involves several steps, including the reaction of 3,5-dimethyl-4-hydroxyacetophenone with hydrazine hydrate to form 3,5-dimethyl-4-hydrazinylacetophenone. This intermediate is then reacted with 5-chloro-2-methylbenzoic acid to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
In addition to cancer, this compound has also shown potential for the treatment of neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. It has been shown to improve motor function and reduce the accumulation of toxic proteins in animal models of these diseases.
特性
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-10-6-7-15(19)9-16(10)20-17(24)8-11(2)22-13(4)18(14(5)23)12(3)21-22/h6-7,9,11H,8H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXPVDDXLBOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=C(C(=N2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![[2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5293040.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5293045.png)

![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)

![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)
![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)
![6-ethyl 1-methyl 7-amino-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5293115.png)